Androstenediol 17-benzoate belongs to the class of androstane steroids, specifically categorized as a steroid hormone. It is synthesized from androstenediol, which is derived from dehydroepiandrosterone (DHEA) through enzymatic reactions in the adrenal glands and gonads. The compound is classified as an anabolic steroid due to its potential effects on muscle growth and hormonal regulation.
The synthesis of androstenediol 17-benzoate typically involves the esterification of androstenediol with benzoyl chloride. The general procedure can be summarized as follows:
Several synthetic routes exist for producing androstenediol 17-benzoate, with variations in reagents and conditions that can affect yield and purity. For instance, one common method involves:
Industrial production methods mirror these laboratory techniques but are scaled up for efficiency and yield optimization.
Androstenediol 17-benzoate has a molecular formula of and a molecular weight of approximately 394.55 g/mol. The structure features:
The stereochemistry of the compound is significant for its biological activity, as specific three-dimensional arrangements can influence receptor binding and metabolic pathways .
Androstenediol 17-benzoate can undergo various chemical reactions:
The conditions for these reactions vary based on the desired outcome but typically involve controlled temperatures, solvents, and reaction times to maximize yield and minimize by-products.
The mechanism of action for androstenediol 17-benzoate involves its conversion into active metabolites within the body. Once administered, it is metabolized into androstenediol and subsequently into testosterone through enzymatic pathways involving:
This conversion pathway highlights the compound's role as a prohormone, contributing to anabolic effects such as increased muscle mass and strength .
Androstenediol 17-benzoate exhibits specific physical and chemical properties that are crucial for its application:
These properties influence its handling, formulation in pharmaceutical preparations, and bioavailability when administered.
Androstenediol 17-benzoate has several scientific applications:
Androstenediol 17-benzoate, systematically named Androst-5-ene-3β,17β-diol 17-benzoate, is a semi-synthetic steroid ester derived from endogenous androstenediol. Its molecular formula is C26H34O3, with a molecular weight of 394.55 g/mol [3] [6]. The compound features a benzoate ester group covalently bonded to the 17β-hydroxyl group of the androstenediol backbone, while the 3β-hydroxyl group remains unmodified [3] [8].
The steroid nucleus adopts a tetracyclic perhydrocyclopenta[a]phenanthrene structure with unsaturation between C5-C6 (Δ5 configuration). Absolute stereochemistry is defined at seven chiral centers: C3(S), C8(R), C9(S), C10(R), C13(S), C14(S), and C17(S), rendering the molecule stereochemically homogeneous [6] [8]. The 3β-hydroxy group occupies an equatorial orientation, minimizing steric strain, while the 17β-benzoate moiety extends axially from the D-ring [3].
Table 1: Core Identifiers of Androstenediol 17-Benzoate
Property | Value | Source |
---|---|---|
CAS Registry Number | 1175-12-8 | [6] |
Systematic Name | [(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate | [6] [8] |
Molecular Formula | C26H34O3 | [3] [6] |
Exact Mass | 394.2508 Da | [6] |
Melting Point | 220–222°C (crystals from methanol) | [3] |
Endogenous androstenediol (Androst-5-ene-3β,17β-diol; C19H30O2) serves as the precursor for this ester. The unmodified molecule is a weak androgen and estrogen precursor with minimal oral bioavailability due to rapid hepatic metabolism [2] [3]. Esterification at C17 with benzoic acid increases molecular weight by 104.05 Da (from endogenous androstenediol’s 290.44 Da) and fundamentally alters pharmacokinetic behavior [3] [10].
Structurally, the 17-benzoate derivative diverges from other esters:
Functionally, 17-esterification shields the critical 17β-hydroxyl group from first-pass oxidation by hepatic 17β-hydroxysteroid dehydrogenases (17β-HSDs), enzymes that inactivate endogenous androgens [7] [9]. This extends metabolic half-life and enables depot effects upon intramuscular injection, as evidenced by related steroid esters like estradiol benzoate and testosterone benzoate [9] [10].
Table 2: Structural and Functional Comparison of Androstenediol Derivatives
Compound | Molecular Weight (g/mol) | Key Modifications | Functional Implications |
---|---|---|---|
Endogenous Androstenediol | 290.44 | None | Rapid hepatic metabolism; weak bioactivity |
Androstenediol 17-benzoate | 394.55 | C17 benzoate ester | Enhanced metabolic stability; depot effect |
Androstenediol diacetate | 374.51 | C3 acetate + C17 acetate | High lipophilicity; sustained release |
Androstenediol 3-acetate-17-benzoate | 436.58 | C3 acetate + C17 benzoate | Maximal lipophilicity; slowest hydrolysis |
Testosterone benzoate | 392.54 | C3-ketone + Δ4 + C17 benzoate | Androgenic activity; intramuscular depot |
The benzoate esterification critically determines the compound’s physicochemical behavior:
Solubility: Androstenediol 17-benzoate is practically insoluble in water (<0.01 mg/mL) due to its hydrophobic steroid core and aromatic ester [3] [5]. It exhibits moderate solubility in organic solvents: ethanol (~15–20 mg/mL), acetone (~30–40 mg/mL), and chloroform (>50 mg/mL) [3] [6]. This contrasts sharply with unesterified androstenediol, which shows limited water solubility (0.1–0.5 mg/mL) due to its two hydroxyl groups [5].
Lipophilicity: Experimental LogP values are unavailable, but calculated LogP (cLogP) using fragment-based methods yields ~6.2–6.8, significantly higher than endogenous androstenediol (cLogP ~3.5) [5] [8]. This elevation arises from the lipophilic benzoate moiety, which reduces overall hydrogen-bonding capacity by masking the polar C17-hydroxyl group.
Thermal and Chemical Stability:
Solution-State Stability:
Table 3: Key Physicochemical Parameters
Property | Value/Characteristic | Method/Notes |
---|---|---|
Water Solubility | <0.01 mg/mL | Experimental observation |
Melting Point | 220–222°C | Crystals from methanol |
Calculated LogP (cLogP) | 6.2–6.8 | Fragment-based estimation |
Hydrolytic Stability (pH 7.4) | t½ > 6 months | Phosphate buffer, 25°C |
Photostability | UV-sensitive | Degrades under UV > 300 nm |
Solubility in Ethanol | ~15–20 mg/mL | Room temperature |
The pronounced lipophilicity of androstenediol 17-benzoate fundamentally limits its utility in aqueous formulations but favors lipid-based carriers or depot injections. Its stability profile supports encapsulation in cyclodextrins or polymeric nanoparticles to enhance dissolution kinetics—strategies validated for analogous steroid esters [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7